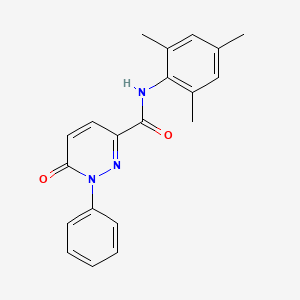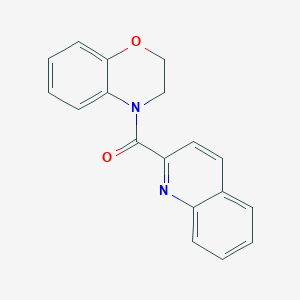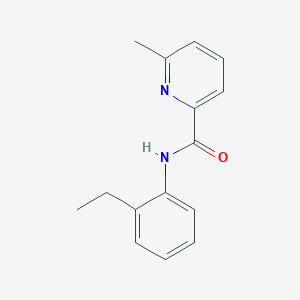
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide, also known as TAK-700, is a potent and selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1). This enzyme plays a crucial role in the production of androgens, such as testosterone, which are important for the growth and function of the male reproductive system. TAK-700 has been studied extensively for its potential use in the treatment of prostate cancer.
Mécanisme D'action
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide works by inhibiting the enzyme CYP17A1, which is involved in the production of androgens. By blocking this enzyme, 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide reduces the levels of androgens in the body, which can slow the growth and spread of prostate cancer cells.
Biochemical and physiological effects:
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide has been shown to significantly reduce levels of testosterone and other androgens in the body. This can lead to a variety of physiological effects, including decreased libido, erectile dysfunction, and hot flashes. However, these effects are generally reversible once treatment is discontinued.
Avantages Et Limitations Des Expériences En Laboratoire
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide is a potent and selective inhibitor of CYP17A1, making it a valuable tool for studying the role of this enzyme in androgen production and prostate cancer. However, like all experimental drugs, 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide has limitations and potential drawbacks. For example, it may have off-target effects on other enzymes or pathways, and its potency and selectivity may vary depending on the experimental conditions.
Orientations Futures
There are several potential future directions for research on 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide and related compounds. One area of interest is the development of new and more potent CYP17A1 inhibitors for the treatment of prostate cancer. Another area of interest is the potential use of CYP17A1 inhibitors in other types of cancer, such as breast and ovarian cancer, where androgens may also play a role in tumor growth. Additionally, further research is needed to fully understand the long-term effects of CYP17A1 inhibition on hormone levels and overall health.
Méthodes De Synthèse
The synthesis of 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide involves several steps, including the reaction of 2,4,6-trimethylbenzonitrile with hydrazine hydrate to form 2,4,6-trimethylpyridazine. This intermediate is then reacted with phenyl isocyanate to form the corresponding carbamate, which is subsequently converted to the final product through a series of reactions involving oxidation, cyclization, and amidation.
Applications De Recherche Scientifique
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide has been the subject of numerous preclinical and clinical studies for its potential use in the treatment of prostate cancer. In preclinical studies, 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide has been shown to significantly reduce the production of androgens, which can inhibit the growth of prostate cancer cells. In clinical trials, 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide has demonstrated promising results in patients with advanced prostate cancer, particularly in combination with other therapies.
Propriétés
IUPAC Name |
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-11-14(2)19(15(3)12-13)21-20(25)17-9-10-18(24)23(22-17)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCSFFREUGFQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C(=O)C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)

![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
![Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)

![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate](/img/structure/B7538528.png)
![[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone](/img/structure/B7538536.png)
![[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538537.png)
![2-chloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7538544.png)
![2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538555.png)